4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituent groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups onto the aromatic rings, potentially altering the compound’s biological activity and properties.
Scientific Research Applications
4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole structure.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-one
- 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thione
Uniqueness
4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This compound’s specific substitution pattern on the triazole ring also contributes to its unique properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of a triazole ring, which is crucial for its biological activity.
Antimicrobial and Antifungal Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial and antifungal properties. In a study evaluating various derivatives, including the target compound, the minimum inhibitory concentration (MIC) was found to be in the range of 31.25 - 62.5 μg/mL against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
Other derivatives | 31.25 - 125 | C. albicans |
This table summarizes the antimicrobial effectiveness of the compound compared to other derivatives.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound was tested against several cancer cell lines using the MTT assay to determine cytotoxicity. Notably, it exhibited selective toxicity towards melanoma cells compared to normal cells .
Case Study: Cytotoxicity Assay
In a comparative study of various triazole derivatives:
- The compound demonstrated an IC50 value of approximately 15 μM against melanoma IGR39 cells.
- It showed lower activity against breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines with IC50 values exceeding 20 μM .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
Melanoma IGR39 | 15 |
Breast Cancer MDA-MB-231 | >20 |
Pancreatic Carcinoma Panc-1 | >20 |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-donating groups (like methoxy) has been correlated with enhanced activity against cancer cells .
Key Observations:
- Substituents on the triazole ring significantly affect both antimicrobial and anticancer activities.
- Compounds with halogen or methoxy groups tend to show improved efficacy due to enhanced lipophilicity and better interaction with biological targets.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-21-11-5-2-9(3-6-11)14-18-19-15(22)20(14)10-4-7-12(16)13(17)8-10/h2-8H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAMGYVAVJLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.